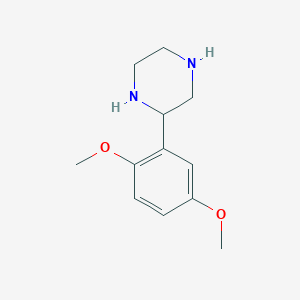

2-(2,5-Dimethoxyphenyl)piperazine

Description

2-(2,5-Dimethoxyphenyl)piperazine is a piperazine derivative featuring a phenyl ring substituted with methoxy groups at the 2- and 5-positions. The compound’s synthesis involves coupling a 2,5-dimethoxyphenyl moiety to the piperazine ring, often achieved via nucleophilic substitution or reductive amination . Its pharmacological profile is influenced by the electron-donating methoxy groups, which modulate receptor binding and metabolic stability.

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-15-9-3-4-12(16-2)10(7-9)11-8-13-5-6-14-11/h3-4,7,11,13-14H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOXBGDUQUEKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661704 | |

| Record name | 2-(2,5-Dimethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910444-68-7 | |

| Record name | 2-(2,5-Dimethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethoxyphenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dimethoxyphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced piperazine derivatives.

Substitution: Nitro, halo, or other substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Properties

Recent studies have highlighted the antioxidant potential of piperazine derivatives, including those containing the 2-(2,5-dimethoxyphenyl) moiety. For instance, a series of 1,4-disubstituted piperazine-2,5-dione derivatives were synthesized and evaluated for their antioxidative activity. The findings indicated that these compounds could effectively protect neuronal cells from oxidative stress-induced apoptosis, suggesting their potential as therapeutic agents for neurodegenerative diseases .

1.2 Anticancer Activity

Piperazine derivatives have also been investigated for their anticancer properties. In particular, compounds with the 2,5-dimethoxyphenyl group demonstrated significant cytotoxic effects against lung carcinoma cell lines. The study revealed that these derivatives could inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for further development as anticancer drugs .

1.3 Thrombolytic Effects

Another notable application of piperazine derivatives is their thrombolytic activity. A specific compound featuring the 2,5-dimethoxyphenyl moiety exhibited superior thrombolytic effects compared to other derivatives in a series of synthesized dithiocarbamates. This suggests that such compounds could be explored for developing new treatments for thrombotic disorders .

Synthesis Methodologies

2.1 Ultrasound-Assisted Synthesis

The synthesis of piperazine derivatives can be enhanced through ultrasound-assisted methods, which improve yields and reduce reaction times. For example, the synthesis of piperazine-1-carbodithioates was performed under ultrasound conditions, leading to effective formation of various biologically active compounds .

2.2 Multicomponent Reactions (MCRs)

Multicomponent reactions are another efficient approach for synthesizing piperazine-based drugs. These reactions allow for the simultaneous formation of multiple bonds in a single step, making them atom-economical and highly useful in organic synthesis . The incorporation of the 2-(2,5-dimethoxyphenyl) group into piperazine frameworks can be achieved through these methodologies.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)piperazine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpiperazines

Key Findings:

- Receptor Selectivity: The position of substituents on the phenyl ring critically determines receptor affinity. For example, 2,5-dimethoxy substitution (as in the target compound) favors 5-HT₂A interactions, while 3-chloro substitution (mCPP) enhances 5-HT₂C selectivity .

Piperazines with Heterocyclic Modifications

Key Findings:

- Side Chain Impact: Addition of a nitrobenzyl group (e.g., in dopamine D₂ ligands) significantly enhances receptor affinity compared to unsubstituted analogs .

- Heterocyclic Cores: Pyridazinone or oxadiazole moieties (e.g., in and ) improve metabolic stability and bioavailability compared to simple phenylpiperazines.

Physicochemical and Reactivity Comparisons

Stability and Reactivity

- Oxidative Susceptibility: The piperazine ring in this compound is prone to oxidation at the N1 position, similar to fluoroquinolone derivatives. However, the 2,5-dimethoxy groups may sterically hinder oxidation compared to unsubstituted phenylpiperazines .

- pKa Modulation: Disubstitution on piperazine (e.g., 2,5-dimethylpiperazine) increases basicity (pKa ~9.5) compared to monosubstituted analogs (pKa ~8.8), affecting solubility and membrane permeability .

Biological Activity

2-(2,5-Dimethoxyphenyl)piperazine is a compound that belongs to the piperazine class of chemicals, which are often explored for their diverse pharmacological properties. This article examines the biological activity of this compound, focusing on its anticancer effects, thrombolytic activity, and potential neurotoxicity based on various studies.

Chemical Structure and Properties

The molecular structure of this compound includes a piperazine ring substituted with a 2,5-dimethoxyphenyl group. This configuration contributes to its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of piperazine compounds were synthesized and tested for their effects on lung carcinoma cells (A-549). The results indicated that the presence of specific substituents on the aryl ring significantly influenced cytotoxicity.

Case Study: Anticancer Effects

In a study assessing various piperazine derivatives, including those with the 2,5-dimethoxyphenyl moiety, it was found that:

| Piperazine Derivative | Cell Viability (% A-549) | Hemolysis (%) | Thrombolysis (%) |

|---|---|---|---|

| 5a (Phenyl) | 61.35 ± 2.29 | 3.1 | 58.9 |

| 5b (2-Chlorophenyl) | 25.11 ± 2.49 | 1.27 | 54.4 |

| 5h (2,5-Dimethoxyphenyl) | 40.25 ± 3.34 | 7.1 | 60.2 |

The derivative with the 2,5-dimethoxyphenyl group exhibited significant thrombolytic activity (60.2%) while maintaining moderate cytotoxicity against cancer cells .

Thrombolytic Activity

The thrombolytic effect of piperazine derivatives has been a point of interest in medicinal chemistry. The compound's ability to dissolve blood clots can be crucial in treating conditions like myocardial infarctions or strokes.

The mechanism by which these compounds exert their thrombolytic effects involves their interaction with fibrinogen and fibrin in blood clots. The binding affinity and subsequent activation of plasminogen to plasmin are critical steps in this process.

Neurotoxicity Concerns

While exploring the therapeutic potentials of piperazine derivatives, it is also essential to consider their safety profiles. Research has indicated that some compounds within this class may exhibit neurotoxic effects.

Study Findings

A study focusing on neurotoxicity found that certain analogs could induce cytotoxicity in neuronal cell lines at higher concentrations. This highlights the need for careful evaluation during drug development to balance efficacy with safety .

Q & A

Q. What are the common synthetic routes for preparing 2-(2,5-Dimethoxyphenyl)piperazine, and how can reaction conditions be optimized?

A typical synthetic route involves multi-step functionalization of a phenyl precursor. For example, benzoic acid derivatives can undergo acylation, bromination, and esterification to yield substituted piperazines. Key optimization parameters include solvent polarity (e.g., dichloromethane vs. ethanol), reaction temperature, catalyst selection (e.g., Lewis acids), and stoichiometric ratios of reagents. Characterization via IR, , and HPLC ensures structural fidelity and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical techniques include:

- IR spectroscopy : To confirm functional groups (e.g., methoxy C-O stretching at ~1250 cm).

- : For aromatic proton integration and piperazine ring conformation.

- HPLC/GC-MS : To quantify purity and detect byproducts.

- Melting point analysis : To compare with literature values.

Batch-specific certificates of analysis (CoA) for reference standards are critical for calibration .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Storage : Keep in airtight containers at -20°C to prevent degradation.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste.

Safety data sheets for analogous piperazines highlight risks of skin/eye irritation and incompatibility with oxidizers .

Q. What are the key physicochemical properties influencing the handling of this compound?

Critical properties include:

- Solubility : Likely polar aprotic solvent compatibility (e.g., DMSO, methanol) based on methoxy substituents.

- Stability : Susceptibility to hydrolysis under acidic/basic conditions; store in anhydrous environments.

- Melting point : Thermal stability data guide purification via recrystallization.

Analogous compounds show molecular weights ~250–300 g/mol and moderate lipophilicity .

Advanced Research Questions

Q. How do substituents on the phenyl ring of piperazine derivatives influence their electronic and pharmacological properties?

Substituents like methoxy groups alter electron density, affecting pKa and binding affinity. For example:

- Electron-donating groups (e.g., -OCH) : Increase aromatic ring electron density, potentially enhancing receptor interactions.

- Steric effects : Bulky substituents may hinder binding to target proteins.

Quantum studies on 2,5-disubstituted piperazines reveal that -CH, -NH, and -OH groups modulate carbamate stability and CO absorption, suggesting similar methodologies for pharmacological profiling .

Q. What computational methods predict the reactivity and stability of substituted piperazines?

- Density Functional Theory (DFT) : B3LYP and SCS-MP2 methods with SMD solvation models calculate pKa and transition states.

- Molecular Dynamics (MD) : Simulate solvent interactions and conformational flexibility.

- QSPR models : Corrogate substituent effects with solubility or bioavailability.

These methods validate experimental data and guide synthetic prioritization .

Q. How can researchers resolve discrepancies in experimental data during analog synthesis?

- Byproduct analysis : Use LC-MS to identify side products (e.g., N-alkylation vs. O-alkylation).

- Reaction monitoring : In-situ IR or tracks intermediate formation.

- DoE (Design of Experiments) : Statistically optimize variables (e.g., temperature, catalyst loading).

For example, impurities in aripiprazole synthesis were traced to incomplete purification of piperazine precursors .

Q. What regulatory considerations apply to piperazine derivatives with structural analogs in controlled substance lists?

Q. How can retrosynthetic analysis guide the design of novel this compound derivatives?

- Disconnection strategies : Break the molecule into synthons (e.g., dimethoxyphenyl fragment + piperazine core).

- Functional group interconversion : Convert esters to amines via Gabriel synthesis.

- Parallel synthesis : Generate libraries by varying substituents on the phenyl ring.

Case studies on 2-phenylpiperazine synthesis demonstrate the utility of benzoic acid as a starting material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.